REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Br:12]Br>C(Cl)(Cl)Cl>[NH2:1][C:2]1[C:10]([Br:12])=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[BrH:12]
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=C(C=C1)F
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Name
|
|
Quantity
|
1.82 mL
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Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
90 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
1.8 mL
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Type
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reactant
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Smiles
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BrBr
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 16 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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continued stirring for another 24 hrs
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Duration
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24 h
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Type
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FILTRATION
|
Details
|
The resulting white precipitate was collected by filtration
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Type
|
WASH
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Details
|
washed thoroughly with dichloromethane
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Type
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CUSTOM
|
Details
|
air-dried
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Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
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NC1=C(C(=O)O)C=C(C=C1Br)F
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Name
|
|
Type
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product
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Smiles
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Br
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |